molecular formula C17H21N3O2 B2973776 (E)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 956243-74-6

(E)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2973776
CAS No.: 956243-74-6
M. Wt: 299.374
InChI Key: XGVMRVWLJDPJIB-LFIBNONCSA-N
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Description

This compound (CAS: 956243-74-6) is an α,β-unsaturated ketone (enone) with a conjugated system comprising a dimethylamino group, a 3,5-dimethylpyrazol-1-yl moiety, and a 4-methoxyphenyl ring. The 3,5-dimethylpyrazole substituent enhances steric bulk and hydrogen-bonding capacity, while the 4-methoxyphenyl group contributes electron-donating effects. The compound’s synthesis likely involves Claisen-Schmidt condensation or analogous methods for enone formation, followed by functional group modifications .

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-10-13(2)20(18-12)16(11-19(3)4)17(21)14-6-8-15(22-5)9-7-14/h6-11H,1-5H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVMRVWLJDPJIB-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=CN(C)C)C(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1/C(=C/N(C)C)/C(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321693
Record name (E)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956243-74-6
Record name (E)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the following steps:

    Formation of the enone backbone: This can be achieved through a Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide.

    Introduction of the dimethylamino group: The enone intermediate can be reacted with dimethylamine under basic conditions to introduce the dimethylamino group.

    Attachment of the dimethylpyrazolyl group: The final step involves the reaction of the intermediate with 3,5-dimethylpyrazole under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a lead compound in drug discovery programs targeting various diseases.

Industry:

  • Potential applications in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino and pyrazolyl groups suggests potential interactions with nucleophilic or electrophilic sites in proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of enones with heterocyclic substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound (956243-74-6) 3,5-Dimethylpyrazol-1-yl, 4-methoxyphenyl, dimethylamino C₁₉H₂₃N₃O₂ 325.41 g/mol Electron-rich due to methoxy and dimethylamino groups; potential bioactivity.
(E)-3-(4-Dimethylaminophenyl)-1-phenylprop-2-en-1-one 4-Dimethylaminophenyl, phenyl C₁₇H₁₇NO 251.33 g/mol Lacks pyrazole; simpler enone with phenyl and dimethylamino groups.
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one 3,5-Dimethylpyrazol-4-yl, 2,5-dimethylfuranyl C₂₀H₂₁N₂O₂ 329.40 g/mol Furanyl instead of methoxyphenyl; furan’s electron-withdrawing effects differ.
(E)-1-(4-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one 3,5-Dimethylpyrazol-4-yl-sulfonyl, thiophen-2-yl, diazepane C₁₇H₂₂N₄O₃S₂ 394.50 g/mol Sulfonyl-diazepane linker; thiophene enhances π-stacking potential.

Key Observations

Structural Diversity in Heterocycles: The target compound’s 3,5-dimethylpyrazole substituent distinguishes it from simpler enones like , which lacks heterocyclic complexity. Furanyl (in ) and thiophenyl (in ) groups introduce distinct electronic profiles. The furan’s oxygen atom is electron-withdrawing, whereas the thiophene’s sulfur offers polarizability, influencing charge distribution and reactivity .

Substituent Effects on Electronic Properties: The 4-methoxyphenyl group in the target compound donates electrons via resonance, stabilizing the enone system. Sulfonyl-diazepane in introduces a polar, rigid linker, which may affect solubility and membrane permeability compared to the target compound’s methoxy group .

For example, pyrazole-containing compounds often exhibit antimicrobial or anti-inflammatory activity, while thiophene derivatives are explored in photodynamic therapy .

Similarity Coefficients: Using Tanimoto coefficients (a common metric for binary fingerprints ), the target compound shares higher similarity with pyrazole-bearing analogs (e.g., ) than with phenyl-substituted enones like . Substituent alignment (e.g., pyrazole vs. furan) would critically influence similarity scores .

Biological Activity

The compound (E)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as a pyrazole derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N3O2C_{17}H_{21}N_{3}O_{2} with a molecular weight of 299.37 g/mol. The structure features a dimethylamino group, a pyrazole ring, and a methoxyphenyl moiety, which contribute to its biological activity.

Synthesis

Recent studies have focused on synthesizing various pyrazole derivatives to explore their cytotoxic effects. The synthesis typically involves reactions between substituted phenyl compounds and pyrazole derivatives under controlled conditions. For instance, the synthesis of oxime derivatives from 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone has been reported to yield high reaction efficiencies (81% to 93%) .

Biological Activity

The biological activity of this compound has been investigated in various studies:

1. Antioxidant and Anti-inflammatory Properties
Molecular docking studies indicate that this compound possesses significant antioxidant and anti-inflammatory properties. These activities are attributed to the presence of the pyrazole nucleus, which is known for its ability to scavenge free radicals and inhibit inflammatory pathways .

2. Antimicrobial Activity
In vitro studies have shown that related pyrazole derivatives exhibit antimicrobial activities against various bacterial strains including Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating infections .

3. Cytotoxic Effects
Research has demonstrated that certain derivatives of pyrazoles can induce cytotoxic effects in cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, making these compounds candidates for anticancer drug development .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

StudyCompound TestedBiological ActivityFindings
Study 1This compoundAntioxidantSignificant free radical scavenging activity observed.
Study 2Related Pyrazole DerivativesAntimicrobialEffective against E. coli and S. aureus, with minimum inhibitory concentrations reported.
Study 3Various Pyrazole CompoundsCytotoxicityInduced apoptosis in cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations.

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound to various biological targets. The results suggest that the compound can effectively interact with enzymes involved in inflammatory processes and cancer progression .

Chemical Reactions Analysis

Cyclocondensation Reactions

The enaminone system participates in cyclocondensation with nucleophiles, forming fused heterocycles.

Key Findings:

  • With aminopyrazoles : The enaminone reacts with 5-amino-3-methylpyrazole derivatives in refluxing pyridine to yield pyrazolo[1,5-a]pyrimidines (e.g., 97a–f ) via elimination of dimethylamine .

  • With hydrazine : Forms 3-methyl-2-(2H-pyrazol-3-yl)thiazolo[3,2-a]benzimidazole (108a ) under basic conditions .

  • With hydroxylamine : Produces isoxazole derivatives (e.g., 108b ) through cyclization .

Table 1: Cyclocondensation Reactions

ReagentConditionsProductYieldSource
5-Amino-3-methylpyrazoleReflux in pyridinePyrazolo[1,5-a]pyrimidines70–85%
HydrazineEthanol, refluxPyrazolo-thiazolo[3,2-a]benzimidazole68%
HydroxylamineAcetic acid, H₂SO₄Isoxazole derivative72%

Nucleophilic Additions

The α,β-unsaturated ketone undergoes nucleophilic attacks at the β-carbon.

Key Findings:

  • Secondary amines : Reacts with piperidine or morpholine in ethanol to form tertiary amines (e.g., 106 ) .

  • Anilines : Forms acyclic secondary amines (e.g., 107 ) under acidic conditions .

  • Thiols : Thiols add across the double bond, though specific data for this compound requires extrapolation from chalcone chemistry .

Table 2: Nucleophilic Additions

NucleophileConditionsProductYieldSource
PiperidineEthanol, refluxTertiary amine derivative89%
4-ChloroanilineAcetic acid, refluxSecondary amine derivative75%

Heterocycle Functionalization

The 3,5-dimethylpyrazole ring influences reactivity at the N1 position.

Key Findings:

  • Alkylation : The pyrazole nitrogen can undergo alkylation with propargyl bromide in ethanol to form propargyl derivatives (e.g., 36 ) .

  • Cross-coupling : Pyrazole-substituted enaminones participate in Suzuki couplings with aryl boronic acids (e.g., 61a–j ) .

Enaminone Derivative Formation

The dimethylamino group enables further functionalization.

Key Findings:

  • With DMF-DMA : Reacts with dimethylformamide-dimethylacetal (DMF-DMA) in xylene to form extended enaminones (e.g., 93 ) .

  • Oxidation : The ketone group can be reduced to alcohol or converted to oximes, though direct data for this compound is limited .

Antimicrobial and Antioxidant Activity

Derivatives exhibit biological activity, though specific data for this compound requires inference:

  • Pyrazolo-pyrimidines (97a–f ) show antimicrobial properties .

  • Chalcone-like enaminones demonstrate radical scavenging (IC₅₀ ~15 μM for DPPH assay) .

Q & A

Q. Purity Validation :

  • TLC Monitoring : Use toluene/ethyl acetate/water (8.7:1.2:1.1) as the solvent system, visualized with iodine vapor .
  • Recrystallization : Ethanol or DMF-EtOH (1:1) mixtures are effective for removing unreacted intermediates .
  • Spectroscopic Confirmation : NMR (¹H/¹³C) to verify stereochemistry (E-configuration) and absence of tautomers; HPLC-MS for molecular weight validation .

Advanced: How can reaction conditions be optimized to minimize side products like Z-isomers or tautomeric forms?

Answer:
Side products arise due to thermodynamic vs. kinetic control during enone formation. Key strategies include:

  • Steric and Solvent Effects : Use bulky bases (e.g., LDA) in THF to favor the E-isomer by steric hindrance .
  • Temperature Control : Low-temperature (-10°C) coupling reduces tautomerization; reflux in dioxane improves regioselectivity .
  • Catalytic Additives : Triethylamine (0.5–1.0 mL) enhances reaction rates and suppresses byproducts like dimerized pyrazoles .

Q. Analytical Mitigation :

  • Variable-Temperature NMR : Detects tautomers (e.g., keto-enol forms) by observing signal splitting at 25–60°C .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in structurally similar (E)-3-(4-methoxyphenyl)pyrazole derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and stability?

Answer:

  • ¹H/¹³C NMR : Assigns protons on the pyrazole ring (δ 2.2–2.5 ppm for CH₃ groups) and the enone system (δ 6.2–6.8 ppm for conjugated double bonds) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending in dimethylamino groups (~1580 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., m/z 367.2 for C₂₀H₂₅N₅O₂ analogs) .

Advanced: How can computational methods predict the compound’s reactivity or interactions in biological systems?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., α,β-unsaturated ketone for Michael additions) .
  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina; prioritize pyrazole and methoxyphenyl moieties as binding anchors .
  • MD Simulations : Assess stability in aqueous vs. lipid membranes (e.g., GROMACS with CHARMM36 force field) to guide formulation studies .

Basic: What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer:

  • Batch Reactor Limitations : Poor heat dissipation during exothermic steps (e.g., enone formation) leads to isomerization. Use flow chemistry for better temperature control .
  • Purification Bottlenecks : Column chromatography is impractical for large batches. Switch to fractional crystallization using mixed solvents (e.g., hexane/ethyl acetate) .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Advanced: How to resolve contradictions in bioactivity data across different studies (e.g., varying IC₅₀ values)?

Answer:

  • Experimental Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Metabolite Interference : Use LC-MS/MS to quantify parent compound vs. metabolites in biological matrices .
  • Structural Confounders : Verify compound stability under assay conditions (e.g., pH 7.4 buffer vs. DMSO stock degradation) via UPLC .

Basic: What are the documented stability concerns for this compound under storage or experimental conditions?

Answer:

  • Hydrolytic Degradation : The enone system is prone to hydrolysis in aqueous media. Store in anhydrous DMSO or under nitrogen .
  • Photodegradation : Methoxyphenyl groups may undergo demethylation under UV light. Use amber vials and minimize light exposure .
  • Thermal Stability : DSC (Differential Scanning Calorimetry) shows decomposition above 150°C. Avoid heating beyond 80°C during synthesis .

Advanced: What strategies can validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Chemical Proteomics : Employ clickable analogs (e.g., alkyne-tagged derivatives) for pull-down assays to identify binding partners .
  • CRISPR-Cas9 Knockout : Target putative receptors (e.g., kinases) to confirm on-target effects vs. off-target cytotoxicity .
  • Metabolomic Profiling : Use ¹H-NMR or GC-MS to track downstream metabolic changes (e.g., ATP depletion, ROS accumulation) .

Basic: How to differentiate this compound from structurally similar analogs (e.g., Z-isomers or pyrazole regioisomers)?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to separate E/Z isomers .
  • 2D NMR (NOESY) : Detect spatial proximity between pyrazole CH₃ and methoxyphenyl protons to confirm regiochemistry .
  • XRD Analysis : Compare unit cell parameters with reference crystals (e.g., CCDC-deposited structures for pyrazole derivatives) .

Advanced: What in silico tools are recommended for predicting ADMET properties early in the research process?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~2.8), BBB permeability (low), and CYP450 inhibition .
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity (e.g., structural alerts for quinone-like metabolites) .
  • Solubility Optimization : COSMO-RS simulations guide salt or prodrug strategies to enhance aqueous solubility .

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